molecular formula C7H10O2 B6261759 4-methylhexa-3,5-dienoic acid CAS No. 128961-60-4

4-methylhexa-3,5-dienoic acid

Cat. No.: B6261759
CAS No.: 128961-60-4
M. Wt: 126.2
InChI Key:
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Description

4-Methylhexa-3,5-dienoic acid is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol This compound is characterized by its unsaturated structure, featuring a conjugated diene system and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylhexa-3,5-dienoic acid typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-3-penten-2-one and malonic acid.

    Reaction Conditions: The key reaction involves the Knoevenagel condensation, where 4-methyl-3-penten-2-one reacts with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions.

    Product Isolation: The resulting product is then subjected to acid hydrolysis to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylhexa-3,5-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The conjugated diene system allows for electrophilic addition reactions, where halogens or hydrogen halides can add across the double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., Br₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of 4-methylhexa-3,5-dienal or 4-methylhexa-3,5-dienone.

    Reduction: Formation of 4-methylhexa-3,5-dienol.

    Substitution: Formation of 4-methyl-3,5-dibromohexanoic acid.

Scientific Research Applications

4-Methylhexa-3,5-dienoic acid has several applications in scientific research :

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methylhexa-3,5-dienoic acid involves its interaction with specific molecular targets and pathways . The conjugated diene system allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes. The carboxylic acid group can form hydrogen bonds with active sites of proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-pentenoic acid: Similar structure but lacks the conjugated diene system.

    Hexa-2,4-dienoic acid: Similar diene system but lacks the methyl group at the 4-position.

    3-Methylhexa-2,4-dienoic acid: Similar structure but with the methyl group at a different position.

Uniqueness

4-Methylhexa-3,5-dienoic acid is unique due to its specific arrangement of the conjugated diene system and the methyl group at the 4-position. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.

Properties

CAS No.

128961-60-4

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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